molecular formula C8H10N2O2 B113690 Ethyl 2-(pyrimidin-4-yl)acetate CAS No. 1240606-58-9

Ethyl 2-(pyrimidin-4-yl)acetate

Cat. No.: B113690
CAS No.: 1240606-58-9
M. Wt: 166.18 g/mol
InChI Key: MYZVJNQHRQQRRV-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrimidin-4-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3

Mechanism of Action

Target of Action

Ethyl 2-(pyrimidin-4-yl)acetate is a pyrimidine derivative. Pyrimidine derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These mediators play a crucial role in the body’s inflammatory response.

Mode of Action

The anti-inflammatory effects of pyrimidines, including this compound, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . By interacting with these targets, the compound can potentially modulate the body’s inflammatory response.

Biochemical Pathways

It is known that pyrimidine derivatives can influence various biochemical pathways related to inflammation . The compound’s interaction with its targets can lead to changes in these pathways, potentially resulting in downstream effects such as the reduction of inflammation.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain inflammatory mediators, the compound can potentially reduce inflammation at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(pyrimidin-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through esterification, forming the ethyl ester of pyrimidine-4-carboxylic acid.

Another method involves the cyclization of appropriate precursors. For example, the reaction of ethyl acetoacetate with guanidine in the presence of a base can yield this compound through a cyclization process.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyrimidin-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrimidine-4-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrimidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Pyrimidine-4-carboxylic acid.

    Reduction: Ethyl 2-(pyrimidin-4-yl)ethanol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-(pyrimidin-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-(pyrimidin-4-yl)acetate can be compared with other pyrimidine derivatives such as:

    Pyrimidine-4-carboxylic acid: Similar structure but lacks the ethyl ester group.

    Ethyl 2-(pyridin-4-yl)acetate: Contains a pyridine ring instead of a pyrimidine ring.

    Ethyl 2-(pyrimidin-2-yl)acetate: The ester group is attached to a different position on the pyrimidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Biological Activity

Ethyl 2-(pyrimidin-4-yl)acetate is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

  • Chemical Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol
  • Structure : The compound features an ethyl ester functional group attached to a pyrimidine ring at the 4-position, which influences its reactivity and biological activity.

This compound exhibits its biological effects primarily through modulation of inflammatory pathways.

  • Target of Action : The compound interacts with various biological targets involved in inflammation.
  • Mode of Action : It inhibits the expression and activity of inflammatory mediators, thereby exerting anti-inflammatory effects at both molecular and cellular levels.
  • Biochemical Pathways : Research indicates that this compound can influence signaling pathways related to inflammation, making it relevant for conditions such as neurodegenerative disorders.

Biological Activities

This compound has shown a range of biological activities:

  • Anti-inflammatory Properties : By inhibiting inflammatory mediators, it can potentially reduce inflammation.
  • Antimicrobial Activity : Studies suggest that this compound may possess antimicrobial properties, although specific mechanisms are still under investigation.
  • Anticancer Potential : Preliminary research indicates its potential as an anticancer agent, particularly in inhibiting cancer cell proliferation .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other pyrimidine derivatives:

Compound NameStructural FeaturesUniqueness
Pyrimidine-4-carboxylic acidLacks ethyl ester groupMore acidic nature
Ethyl 2-(pyridin-4-yl)acetateContains a pyridine ring instead of pyrimidineDifferent biological activity profile
Ethyl 2-(pyrimidin-2-yl)acetateEster group at a different positionVariations in reactivity and selectivity
Ethyl 2-(5-bromopyrimidin-2-yl)acetateContains a bromine substituentEnhanced reactivity due to halogen presence

The distinct substitution pattern on the pyrimidine ring of this compound significantly influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Efficacy : In a series of experiments, the compound exhibited significant antimicrobial activity against various bacterial strains, indicating its potential as a therapeutic agent in infectious diseases.
  • Anticancer Activity : A study explored the anticancer properties of this compound, revealing that it inhibited the growth of cancer cells in vitro, warranting further investigation into its mechanisms and efficacy .

Properties

IUPAC Name

ethyl 2-pyrimidin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-3-4-9-6-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZVJNQHRQQRRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604762
Record name Ethyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240606-58-9
Record name Ethyl 4-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240606-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (pyrimidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask containing LiHMDS (32 mL, 31.89 mmol, 1.0 M in THF) at −70° C., was slowly added 4-methylpyrimidine (1.0 g, 10.63 mmol). After 5 min of stirring at −70° C., diethylcarbonate (1.93 mL, 15.95 mmol) was added, the reaction was slowly warmed to room temperature and stirred for 4 days. The reaction mixture was quenched by addition of 1 N HCl, neutralized with saturated aqueous NaHCO3 and extracted with EtOAc (3×). The combined organics were dried over Na2SO4, filtered, concentrated under reduced pressure and purified by flash chromatography on silica gel (0-100% EtOAc in hexanes) to give the title compound as a yellow oil (1.38 g, 78%). MS 167 (MH+).
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Yield
78%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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